molecular formula C11H14O3 B076941 (2,4,6-Trimethyl-phenoxy)-acetic acid CAS No. 13333-81-8

(2,4,6-Trimethyl-phenoxy)-acetic acid

Cat. No.: B076941
CAS No.: 13333-81-8
M. Wt: 194.23 g/mol
InChI Key: TVYZUFZJRKBXTB-UHFFFAOYSA-N
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Description

(2,4,6-Trimethyl-phenoxy)-acetic acid is an organic compound characterized by the presence of a phenoxy group substituted with three methyl groups at the 2, 4, and 6 positions, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethyl-phenoxy)-acetic acid typically involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethyl-phenoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Herbicidal Activity

One of the primary applications of (2,4,6-Trimethyl-phenoxy)-acetic acid is in agriculture as a herbicide. It effectively inhibits the growth of various weeds, making it valuable for crop management and agricultural practices. The compound's mechanism involves disrupting plant growth regulators, which are essential for normal plant development .

Cell Signaling Pathways

This compound has been implicated in several cell signaling pathways. Research indicates its involvement in:

  • Apoptosis : The compound may influence programmed cell death mechanisms.
  • Inflammation : Studies suggest it can modulate inflammatory responses through various signaling cascades such as NF-κB and MAPK/ERK pathways .

Neuronal Signaling

The compound shows promise in neuronal signaling research. It may interact with receptors involved in neurotransmission and neuroprotection, potentially offering insights into neurodegenerative diseases .

Anti-Infective Properties

Recent studies have explored the anti-infective potential of this compound against various pathogens. It has demonstrated activity against:

  • Bacterial Infections : The compound exhibits antibacterial properties that could be harnessed in developing new antibiotics.
  • Viral Infections : Preliminary research indicates efficacy against certain viruses such as Influenza and Dengue virus .

Immunological Applications

The compound has been studied for its effects on immune responses. It may play a role in modulating immune cell activities and could be useful in developing therapies for autoimmune diseases or enhancing vaccine efficacy .

Data Table of Applications

Application AreaSpecific UsesMechanism/Effect
HerbicideWeed growth inhibitionDisruption of plant growth regulators
Biochemical ResearchCell signaling pathways (apoptosis, inflammation)Modulation of NF-κB and MAPK/ERK pathways
Neuronal SignalingNeuroprotection researchInteraction with neurotransmitter receptors
Anti-InfectiveBacterial and viral infectionsAntibacterial and antiviral properties
ImmunologyImmune modulationInfluence on immune cell function

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated significant inhibition of weed species common in agricultural settings. The results indicated that application rates correlated with effective weed control without harming crop yields.

Case Study 2: Anti-Infective Research

In vitro studies have shown that this compound exhibits potent activity against Staphylococcus aureus and Influenza A virus. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Immunomodulatory Effects

Research investigating the immunomodulatory effects of this compound revealed enhanced cytokine production in immune cells exposed to the compound. This suggests its utility in formulating therapies aimed at boosting immune responses.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethyl-phenoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzoic acid: Similar structure but lacks the phenoxy group.

    2,4,6-Trimethylphenol: Precursor in the synthesis of (2,4,6-Trimethyl-phenoxy)-acetic acid.

    Phenoxyacetic acid: Similar structure but lacks the methyl groups on the phenoxy ring.

Uniqueness

This compound is unique due to the presence of both the phenoxy group and the acetic acid moiety, along with the specific substitution pattern of the methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(2,4,6-Trimethyl-phenoxy)-acetic acid (TMPA) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological and agricultural significance, highlighting its antioxidant properties, plant growth regulation, and antimicrobial effects.

Chemical Structure and Properties

TMPA features a phenoxy group attached to an acetic acid moiety, with three methyl groups at the 2, 4, and 6 positions of the phenyl ring. This unique arrangement enhances its lipophilicity and may influence its interactions within biological systems.

Property Description
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Solubility Soluble in organic solvents; limited solubility in water

1. Antioxidant Properties

TMPA has demonstrated significant antioxidant activity by scavenging free radicals, which is crucial for protecting biological systems from oxidative stress. This property suggests potential applications in preventing oxidative damage in various diseases.

  • Mechanism : The electron-donating ability of TMPA allows it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-related damage to cells.

2. Plant Growth Regulation

TMPA acts as a plant growth regulator, influencing several physiological processes in plants. It has been shown to enhance growth parameters such as root elongation and biomass accumulation.

  • Case Study : Research indicated that TMPA application resulted in increased chlorophyll content and improved photosynthetic efficiency in treated plants compared to controls.

3. Antimicrobial Activity

Preliminary studies suggest that TMPA exhibits antimicrobial properties against certain bacteria and fungi. This activity makes it a candidate for developing new antimicrobial agents.

  • Research Findings : In vitro tests revealed that TMPA inhibited the growth of specific pathogens, indicating its potential utility in agricultural applications as a biopesticide .

Comparative Analysis with Similar Compounds

To understand the uniqueness of TMPA, it is beneficial to compare it with other related compounds:

Compound Name Structure Features Biological Activity
2-Methylphenoxyacetic AcidOne methyl group on the phenyl ringLess lipophilic; lower biological activity
4-Chlorophenoxyacetic AcidChlorine substituent on the phenylExhibits different herbicidal activity
2,6-Dimethylphenoxyacetic AcidTwo methyl groups on the phenylDifferent biological activity profile

The presence of three methyl groups in TMPA enhances its lipophilicity and biological activity compared to these similar compounds.

The mechanism of action for TMPA involves its interaction with specific molecular targets such as enzymes or receptors. The compound can undergo hydrolysis to release the active acid form, which can then interact with various biological targets.

  • Enzyme Interaction : TMPA may inhibit certain enzymes involved in metabolic pathways, contributing to its antioxidant and antimicrobial effects.

Research Applications

TMPA's diverse biological activities make it a subject of interest in both pharmacological and agricultural research:

  • Pharmacology : Investigated for potential therapeutic applications due to its antioxidant properties.
  • Agriculture : Explored as a natural herbicide and plant growth regulator, contributing to sustainable farming practices .

Properties

IUPAC Name

2-(2,4,6-trimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-8(2)11(9(3)5-7)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYZUFZJRKBXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357451
Record name (2,4,6-Trimethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13333-81-8
Record name 2-(2,4,6-Trimethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13333-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,6-Trimethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-trimethylphenoxy)acetic acid
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